4-(hexa-2,4-dienamido)benzoic acid
Description
Properties
IUPAC Name |
4-(hexa-2,4-dienoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-3-4-5-12(15)14-11-8-6-10(7-9-11)13(16)17/h2-9H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCRGIYUOLGKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Hexa-2,4-dienoic Acid
To facilitate amide bond formation, hexa-2,4-dienoic acid is often converted into a more reactive species such as an acid chloride or anhydride.
- Acid Chloride Formation : Treatment of hexa-2,4-dienoic acid with thionyl chloride (SOCl2) or oxalyl chloride produces the corresponding acid chloride, which is highly reactive toward nucleophilic attack by amines.
- Anhydride Formation : Alternatively, mixed anhydrides can be formed using reagents like isobutyl chloroformate.
Amide Coupling Reaction
- The acid chloride or activated acid derivative is reacted with 4-aminobenzoic acid under anhydrous conditions.
- The reaction is typically performed in an inert solvent such as dichloromethane, tetrahydrofuran, or dimethylformamide at low temperature to control reactivity.
- A base such as triethylamine or pyridine is added to neutralize the hydrogen chloride generated during coupling.
- The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC) or HPLC.
Purification
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Final drying under vacuum yields pure this compound.
Research Findings and Data Summary
Although direct literature sources specifically detailing the preparation of this compound are limited, the synthesis follows standard amide bond formation protocols widely used in organic synthesis. The compound's molecular formula is C13H13NO3 with a molecular weight of 231.25 g/mol.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Activation | Thionyl chloride or oxalyl chloride | Converts acid to acid chloride |
| Amide coupling | 4-Aminobenzoic acid, base (Et3N) | Inert solvent, low temperature |
| Purification | Recrystallization or chromatography | Ensures high purity and yield |
Related Synthetic Protocols and Analogous Methods
- The preparation of structurally related amides involving benzoic acid derivatives and unsaturated acid moieties often employs similar coupling strategies.
- Potassium sorbate (potassium salt of sorbic acid, a related conjugated diene acid) synthesis involves controlled reaction conditions to preserve the conjugated diene system, which is relevant for preserving the hexa-2,4-dienoyl structure during synthesis.
- Environmental and process considerations include using mild coupling agents to avoid degradation of the conjugated diene and optimizing solvent and temperature to maximize yield and purity.
Chemical Reactions Analysis
4-(hexa-2,4-dienamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and sodium alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of 4-(hexa-2,4-dienamido)benzoic acid. Research indicates that it can form mixed ligand-metal complexes that exhibit enhanced antimicrobial activity against various bacteria, including E. coli, Pseudomonas luteola, Klebsiella sp., and Salmonella sp. The complexes formed with transition metals like cobalt(II) showed superior efficacy compared to the free ligand, suggesting a promising avenue for developing new antimicrobial agents .
Drug Delivery Systems
The compound's ability to form stable complexes with metals and other ligands positions it as a candidate for drug delivery systems. Its structural properties can be exploited to enhance the solubility and bioavailability of poorly soluble drugs, potentially improving therapeutic outcomes in clinical settings.
Materials Science
Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. The compound's reactive amide groups allow for easy modification and functionalization, enabling the design of smart materials with specific properties tailored for applications in coatings, adhesives, and composite materials.
Additive Manufacturing
In additive manufacturing (3D printing), this compound can be utilized to develop new filament materials that possess improved properties such as flexibility and strength. Its unique chemical structure allows for the creation of composites that can withstand higher temperatures and mechanical stress .
Biochemical Research
Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor. Studies involving molecular docking simulations have suggested its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to breakthroughs in understanding metabolic diseases and developing therapeutic strategies .
Fluorescent Probes
The compound has potential applications as a fluorescent probe in biochemical assays. Its ability to interact with biomolecules can be exploited to create sensitive detection methods for various biological analytes, aiding in diagnostics and research applications.
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Enhanced efficacy against resistant bacteria |
| Drug delivery systems | Improved solubility and bioavailability | |
| Materials Science | Polymer synthesis | Enhanced mechanical properties |
| Additive manufacturing | Development of high-performance filaments | |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic disease mechanisms |
| Fluorescent probes | Sensitive detection methods |
Case Studies
- Antimicrobial Activity Evaluation : A study conducted on mixed ligand-metal complexes derived from this compound demonstrated significant antimicrobial activity against gram-negative bacteria. The cobalt(II) complex exhibited the highest zone of inhibition compared to other metal complexes .
- Polymer Composite Development : Research on incorporating this compound into polymer matrices showed improvements in thermal stability and mechanical strength, indicating its potential in developing advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of 4-(hexa-2,4-dienamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
4-Hydroxybenzoic Acid Derivatives
- 4-Hydroxybenzoic acid (CAS: 99-96-7) lacks the dienamido group but contains a hydroxyl substituent. It is a natural metabolite with roles in lignin biosynthesis and antimicrobial activity .
- 4-Hydroxy-3-methylbenzoic acid : A methylated derivative with enhanced lipophilicity, observed in metabolomic studies of beef cattle .
Amino-Substituted Analogs
- 4-Aminobenzoic acid (PABA): A vitamin precursor (B₅) critical in folate synthesis. Its amino group enhances hydrogen-bonding capacity compared to the dienamido group in the target compound .
- Christolane A-C: 4-(2-carboxy-propylamino)benzoic acid derivatives with chloro, hydroxy, or unsubstituted aromatic rings. These exhibit antibiotic activity, suggesting that substituent polarity and steric effects modulate bioactivity .
Antibiotic and Enzyme-Targeting Derivatives
- Christolane A-C: Demonstrated antibiotic activity against bacterial strains, likely due to their carboxy-propylamino side chains .
- 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives: Act as selective butyrylcholinesterase (BChE) inhibitors, with amide/ester side chains improving binding affinity .
- Azetidinone and Thiazolidinone Derivatives: Compounds like SS1 (4-(3-chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl)benzoic acid) show antimicrobial properties, highlighting the role of heterocyclic substituents .
Spectral and Analytical Comparisons
- UV/IR Profiles: Derivatives like 4-[4-(dimethylaminobenzylidene)amino]benzoic acid (SB1) exhibit λmax at 341.0 nm (π→π* transitions) and 267.0 nm (n→π*), with IR peaks indicating carboxyl and imine stretches .
- Isotopic Labeling : 4-(methoxy-d₃)-benzoic acid is used in GC-MS for methoxyl group quantification, demonstrating how substituents enable analytical applications .
Q & A
Basic: What synthetic methodologies are commonly employed for 4-(hexa-2,4-dienamido)benzoic acid, and how are reaction conditions optimized?
The synthesis typically involves coupling hexa-2,4-dienoic acid derivatives with 4-aminobenzoic acid via amidation. Key reagents include carbodiimides (e.g., EDC or DCC) as coupling agents, with DMAP as a catalyst. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) are critical to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Reaction progress is monitored by TLC or HPLC .
Basic: How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for structural validation. Single crystals are analyzed using programs like SHELXL for refinement, which handles anisotropic displacement parameters and hydrogen bonding networks. Complementary techniques include:
- NMR : and spectra confirm proton environments and carbon backbone integrity.
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1700 cm (benzoic acid COOH) validate functional groups .
Advanced: How can researchers resolve contradictions in crystallographic data, such as disorder or twinning?
Disordered regions in crystallographic models are addressed using SHELXL’s PART and SUMP instructions to partition occupancy. For twinning, the Hooft parameter in SHELXL detects pseudo-merohedral twinning, and the TWIN/BASF commands refine twin laws. Validation tools like PLATON’s ADDSYM check for missed symmetry, ensuring model accuracy .
Advanced: What strategies optimize the synthetic yield of this compound under varying pH conditions?
The amidation reaction is pH-sensitive due to the carboxylic acid’s protonation state. A pH of 7–8 (controlled by NEt) maximizes nucleophilic amine activity. Kinetic studies using in situ FTIR or NMR track intermediate formation. Design of Experiments (DoE) identifies optimal molar ratios (e.g., 1.2:1 acyl chloride:amine) and solvent polarity .
Advanced: How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and electron localization function (ELF) to predict reactivity sites. Molecular docking (AutoDock Vina) assesses binding affinity with biological targets, such as enzymes or receptors, by simulating interactions with the dienamide moiety .
Advanced: What in vitro assays evaluate the biological activity of this compound?
- Enzyme Inhibition : IC values are determined via spectrophotometric assays (e.g., NADH depletion for dehydrogenases).
- Receptor Binding : Radioligand displacement assays (e.g., -labeled antagonists) quantify affinity for targets like serotonin or dopamine receptors.
- Cytotoxicity : MTT assays on cell lines (e.g., HEK293) assess viability at varying concentrations (1–100 µM) .
Advanced: How is the stability of this compound assessed under different storage conditions?
Accelerated stability studies use:
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures.
- HPLC-UV : Tracks degradation products (e.g., hydrolyzed benzoic acid) at 25°C/60% RH vs. 40°C/75% RH.
- Light Exposure : ICH Q1B guidelines test photostability under UV/visible light. Data inform storage recommendations (e.g., desiccated, -20°C) .
Basic: What analytical techniques quantify this compound in complex mixtures?
- HPLC-DAD/UV : Reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase (λ = 254 nm).
- LC-MS/MS : MRM transitions (e.g., m/z 260 → 105) enhance specificity in biological matrices .
Advanced: How do substituents on the hexa-2,4-dienamide chain influence the compound’s physicochemical properties?
Electron-withdrawing groups (e.g., -NO) increase amide bond rigidity, raising melting points (DSC data). Hydrophobic substituents (e.g., -CH) enhance logP values (measured via shake-flask), affecting solubility. QSAR models correlate substituent Hammett constants (σ) with bioactivity .
Advanced: What crystallographic software tools are recommended for resolving high-disorder structures of this compound?
For severe disorder, SIR97’s direct methods combined with SHELXL’s restraints (DFIX, SIMU) improve model convergence. ORTEP-3 visualizes anisotropic displacement ellipsoids, while WinGX integrates refinement and validation workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
